molecular formula C14H23NO4S B2537652 N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide CAS No. 2034540-58-2

N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide

Cat. No.: B2537652
CAS No.: 2034540-58-2
M. Wt: 301.4
InChI Key: OBWFDZPYWFJIOK-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethane-1-sulfonamide is a useful research compound. Its molecular formula is C14H23NO4S and its molecular weight is 301.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

Research into sulfonamide compounds has showcased their utility in various synthetic and catalytic processes. For instance, the asymmetric addition of methyl propiolate to aldehydes using beta-sulfonamide alcohol titanium complex as a catalyst demonstrated high enantioselectivity and functionalized chiral propargylic alcohols with high ee values and good yields (Li Lin et al., 2007). This highlights the potential of sulfonamide derivatives in asymmetric synthesis, offering pathways to highly functionalized organic compounds.

Metal Ion Coordination and Extraction

Sulfonamide ligands have also been explored for their ability to complex and extract metal ions from aqueous solutions. A study focusing on Pb(II) coordination revealed that disulfonamide ligands could efficiently extract Pb(II) from water into 1,2-dichloroethane, highlighting the application of sulfonamide compounds in environmental remediation and metal recovery processes (R. Alvarado et al., 2005).

Electrochemical Studies

Electrochemical behavior of sulfonamide compounds, such as the study of N,N-dimethyl-p-nitrobenzenesulfonamide, provided insights into redox processes and the stability of radical anions and dianions. This research contributes to our understanding of the redox properties of sulfonamides, with implications for their use in electrochemical sensors and devices (M. Asirvatham et al., 1974).

Material Science and Polymer Chemistry

In material science, sulfonamide compounds are key to developing new materials. For example, the polymerization of sulfonated phenol catalyzed by peroxidase, involving sulfonamide derivatives, showcases the potential for creating polymeric materials with specific properties, such as sulfonated phenylene oxide units, which could have various industrial and environmental applications (Wei Liu et al., 2001).

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4S/c1-14(19-3,12-18-2)11-15-20(16,17)10-9-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWFDZPYWFJIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CCC1=CC=CC=C1)(COC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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